molecular formula C18H12Cl2N2O3S B300964 2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No. B300964
M. Wt: 407.3 g/mol
InChI Key: PUITXMXQJSWYSR-KURFGLPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as COTI-2, is a small molecule anticancer drug that has shown promising results in preclinical studies. It is a potent inhibitor of mutant p53 proteins, which are commonly found in many types of cancer.

Mechanism of Action

2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid works by binding to mutant p53 proteins and restoring their normal function. Mutant p53 proteins are commonly found in many types of cancer and are associated with increased tumor growth and resistance to chemotherapy. By restoring the normal function of p53, this compound can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis, inhibit cell proliferation, and reduce tumor angiogenesis. This compound has also been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in lab experiments is its potency and specificity for mutant p53 proteins. This makes it an ideal tool for studying the role of p53 in cancer development and progression. However, one limitation of using this compound is its toxicity, which can limit its use in certain experiments.

Future Directions

For research on 2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid include further preclinical studies to evaluate its efficacy and safety in animal models, as well as clinical trials to evaluate its efficacy in humans. Other areas of research include the development of new formulations of this compound to improve its pharmacokinetic properties and reduce its toxicity. Additionally, research is needed to identify biomarkers that can predict response to this compound and to identify potential combination therapies that can enhance its efficacy.

Synthesis Methods

The synthesis of 2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-3-methyl-4(5)-nitrothiazole. The final step involves the reduction of the nitro group to an amino group using palladium on carbon.

Scientific Research Applications

2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to be effective against a wide range of cancer types, including breast, lung, ovarian, and pancreatic cancer. This compound has also been shown to be effective against cancer cells that are resistant to other chemotherapeutic agents.

properties

Molecular Formula

C18H12Cl2N2O3S

Molecular Weight

407.3 g/mol

IUPAC Name

2-chloro-5-[[(5Z)-5-[(4-chlorophenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C18H12Cl2N2O3S/c1-22-16(23)15(8-10-2-4-11(19)5-3-10)26-18(22)21-12-6-7-14(20)13(9-12)17(24)25/h2-9H,1H3,(H,24,25)/b15-8-,21-18?

InChI Key

PUITXMXQJSWYSR-KURFGLPPSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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